
mPEG11-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mPEG11-Br , also known as m-PEG11-Br , is a polyethylene glycol (PEG)-based compound. It features an inert methoxy end and a functional handle for conjugation, making it suitable for PEGylation applications. PEGylation involves attaching PEG chains to biomolecules, thereby enhancing their pharmacokinetics, solubility, and stability .
Synthesis Analysis
The synthesis of this compound typically involves the bromination of a PEG precursor with 11 ethylene oxide units. The resulting compound has a molecular formula of C23H47O11Br and a molecular weight of approximately 579.52 g/mol .
Molecular Structure Analysis
H | O-CH2-CH2-...-CH2-Br | H
Chemical Reactions Analysis
This compound serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation. This compound can be incorporated into PROTAC designs to achieve targeted protein degradation .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Digital Audio Coding : A paper by van der Waal, Brandenburg, & Stoll (1993) discusses the standardization of high-quality digital audio coding in MPEG. This includes multichannel audio coding systems and medium quality coding at lower sampling frequencies and bit rates.
Digital Repositories : Medeiros, Paulo, & Sousa (2013) researched open archives initiatives and web accessibility for implementing digital repositories, particularly in the context of MPEG's technology used to share publications.
Video Compression Standard : Gall (1991) provides insights into MPEG as a video compression standard for multimedia applications. This includes applications in electronic publishing, games, entertainment, video mail, video conferencing, and videotelephone.
Transport of MPEG-4 Streams : A paper by van der Meer et al. (2003) discusses the RTP payload format for the transport of MPEG-4 elementary streams, an essential aspect of MPEG-4 standard.
Liposome Research : In a study by Mastrotto et al. (2019), the behavior of liposomes decorated with polyethylene glycol-lipids (mPEG-lipids) was investigated. This research is significant in understanding the stability and pharmacokinetic behavior of liposomes with different mPEG structures.
Polymer Stabilized Nanoparticles : Mallick, Witcomb, & Scurrell (2004) conducted a study on polymer stabilized silver nanoparticles, using Methoxypolyethylene glycol (MPEG) in the synthesis process.
Macrophage-Expressed Perforins in Zebrafish : Benard et al. (2014) explored the anti-bacterial function of macrophage-expressed genes MPEG1 and MPEG1.2 in zebrafish, which is relevant for understanding the role of MPEG in immune response.
Mecanismo De Acción
Target of Action
mPEG11-Br, also known as Methoxy-PEG11-Bromide, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to improve the solubility, stability, and half-life of the drugs it is linked to .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded .
Action Environment
The action of this compound, like all PROTACs, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC itself
Propiedades
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47BrO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJORUQHPNZCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47BrO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

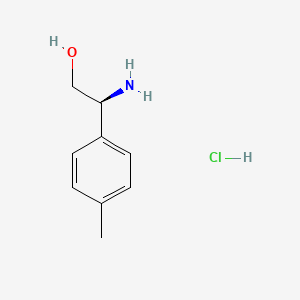
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)
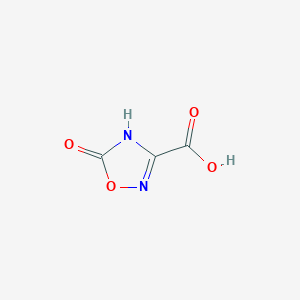

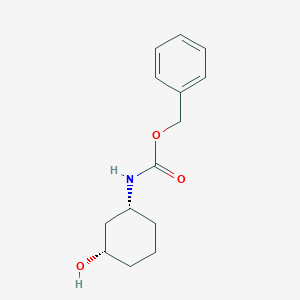
![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)

![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

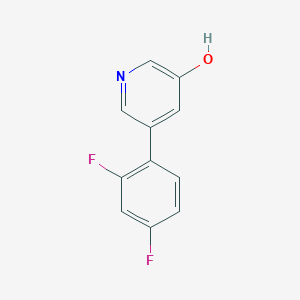
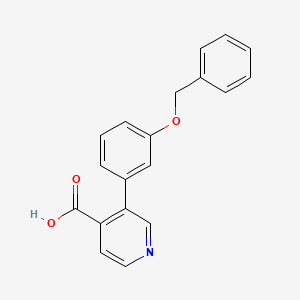
![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)
